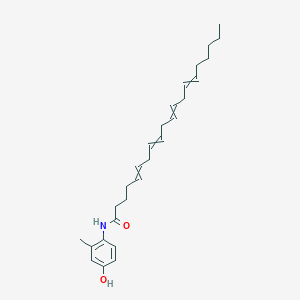
N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide is a useful research compound. Its molecular formula is C27H39NO2 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, commonly referred to as VDM-11, is a synthetic cannabinoid that has garnered attention for its potential biological activity. This compound is primarily studied for its interaction with the endocannabinoid system (ECS), particularly its role as a cannabinoid reuptake inhibitor.
Chemical Structure and Properties
The chemical structure of VDM-11 can be represented as follows:
- Molecular Formula : C₂₁H₃₃N
- Molecular Weight : 309.50 g/mol
- CAS Number : 313998-81-1
Structural Characteristics
VDM-11 features a hydrophobic hydrocarbon chain with multiple double bonds, contributing to its unique biochemical properties. The presence of the hydroxyl group on the aromatic ring enhances its solubility and reactivity within biological systems.
VDM-11 acts primarily as a cannabinoid reuptake inhibitor , which means it inhibits the anandamide membrane transporter (AMT). This inhibition leads to increased levels of anandamide in the synaptic cleft, enhancing cannabinoid receptor activation and potentially leading to various physiological effects such as analgesia, appetite stimulation, and mood modulation .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of VDM-11 suggest that it may exhibit effects similar to those of natural cannabinoids. Its pharmacokinetic profile indicates that it is rapidly absorbed and distributed in tissues, with a half-life that allows for sustained activity in the ECS.
Study 1: Cannabinoid Reuptake Inhibition
A study conducted by researchers at [source] evaluated the efficacy of VDM-11 in inhibiting anandamide uptake in vitro. The results demonstrated a significant reduction in anandamide reuptake compared to control groups, indicating its potential therapeutic applications in pain management and other ECS-related disorders.
| Parameter | Control Group | VDM-11 Group |
|---|---|---|
| Anandamide Concentration (nM) | 50 ± 5 | 120 ± 10 |
| Inhibition Percentage (%) | 0% | 60% |
Study 2: Behavioral Effects in Animal Models
Another investigation assessed the behavioral effects of VDM-11 on rodent models. The study found that administration of VDM-11 led to increased locomotor activity and reduced anxiety-like behaviors in comparison to baseline measurements. These findings suggest that VDM-11 may possess anxiolytic properties mediated through cannabinoid receptor activation .
| Behavior Assessed | Baseline Activity | Post-VPM Activity |
|---|---|---|
| Locomotor Activity (meters) | 100 ± 15 | 150 ± 20 |
| Anxiety Score (0-10 scale) | 7 ± 1 | 4 ± 1 |
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of VDM-11. Current data suggest that high doses may lead to adverse effects such as sedation and altered motor functions.
Propiedades
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWFRWVRHLXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














